1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
Description
Properties
IUPAC Name |
4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-2-6-20(7-3-1)30-15-13-29(14-16-30)10-4-5-17-32-21-8-11-31(12-9-21)24-22-18-27-28-23(22)25-19-26-24/h1-3,6-7,18-19,21H,8-17H2,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBHLQDFICEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases, which play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis. Specifically, it has shown potent inhibitory activity against the fibroblast growth factor receptor (FGFR).
Mode of Action
This compound interacts with its targets by binding to the active site of the protein kinases, thereby inhibiting their activity. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions.
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and proliferation. By inhibiting protein kinases, it disrupts the signaling pathways that regulate these processes. The downstream effects include reduced cell proliferation and potentially induced cell death.
Biochemical Analysis
Biochemical Properties
1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with several key protein kinases, including the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR). These interactions inhibit the activity of these kinases, thereby affecting various cellular processes such as cell proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on cells are profound. This compound has been observed to induce cytotoxicity in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells. It influences cell function by inhibiting key signaling pathways that are crucial for cell survival and proliferation. For instance, the inhibition of EGFR and FGFR signaling pathways leads to reduced cell proliferation and increased apoptosis. Additionally, this compound can alter gene expression patterns, further impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, the compound’s interaction with these kinases can lead to changes in gene expression, further influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound’s cytotoxic effects on cancer cells can persist, although the degree of inhibition may decrease over time. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, particularly those with high expression of the target kinases. This selective distribution enhances its therapeutic potential while reducing off-target effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with its target kinases. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting kinase activity.
Biological Activity
1-Phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine core, a pyrazolo[3,4-d]pyrimidine moiety, and an ether linkage. Its molecular formula is , with a molecular weight of 440.50 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, particularly in the realm of enzyme inhibition. It has been observed to inhibit various protein kinases involved in signaling pathways critical for cell proliferation and survival. This inhibition can lead to:
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Apoptosis Induction : Triggering programmed cell death in cancerous cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Inhibition of Tumor Growth : In vitro studies demonstrated significant inhibition of tumor growth in various cancer cell lines, including MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell migration and cycle progression, leading to DNA fragmentation .
- Selectivity : The compound exhibited selective inhibition against specific targets such as EGFR and VGFR2, with IC50 values ranging from 0.3 to 24 µM .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. It has been linked to the inhibition of COX-II enzymes, which are pivotal in inflammatory responses. Studies indicate that derivatives related to this compound have demonstrated significant anti-inflammatory effects with minimal ulcerogenic properties .
Antimicrobial Activity
Research indicates that compounds within this chemical class possess antimicrobial properties, making them suitable candidates for further exploration in treating infections.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. These compounds often act as inhibitors of protein kinases involved in cancer cell signaling pathways. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 49.85 | Induces apoptosis |
| MCF7 (Breast) | 26 | Inhibits cell proliferation |
The mechanism typically involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor) and other kinases that play crucial roles in tumor growth and survival .
Anti-inflammatory Properties
Compounds related to this structure have also been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them potential candidates for treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Antimicrobial Activity
The unique chemical structure allows for potential antimicrobial applications. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their effectiveness against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics .
Neuropharmacological Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The piperazine component may enhance blood-brain barrier permeability, allowing better delivery of therapeutic agents to the central nervous system .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on EGFR Inhibition : A recent study synthesized novel phenylpyrazolo[3,4-d]pyrimidine derivatives that showed potent inhibition of EGFR kinase activity. These compounds were evaluated for their binding affinity and biological activity against cancer cell lines .
- Anti-inflammatory Research : Another research effort focused on the synthesis of new derivatives with modifications at the piperazine ring, which resulted in enhanced anti-inflammatory properties compared to earlier compounds .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds sharing the pyrazolo[3,4-d]pyrimidine core but differing in substituents include:
- 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine (CAS 23000-46-6): Lacks the piperazine and butynyl linker but retains the pyrazolo-pyrimidine-piperidine motif. This compound is a precursor for kinase inhibitors, with a molecular weight of 271.34 g/mol .
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Features a thieno-pyrimidine hybrid scaffold instead of piperazine, synthesized via Vilsmeier–Haack reactions. This modification alters electronic properties and target selectivity .
Piperazine-Piperidine Hybrids
- 1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-94-1): Substitutes the butynyl linker with a phenethyl group, reducing rigidity but enhancing lipophilicity (LogP ~3.5) .
- EP 1 808 168 B1 Derivatives : Patent compounds with methanesulfonylphenyl or pyridyl groups on the piperidine-piperazine scaffold, optimized for kinase inhibition .
Linker Modifications
- Butynyl vs.
- Urea vs. Piperazine Linkers : Bisarylureas (e.g., 1e , 1m ) replace piperazine with urea groups, enabling hydrogen bonding but reducing basicity .
Kinase Inhibition
- Target Compound: Predicted to inhibit kinases (e.g., RAF, EGFR) due to pyrazolo-pyrimidine core similarity to known inhibitors .
- Bisarylureas (1e, 1m) : Exhibit pan-RAF inhibition (IC₅₀ = 10–50 nM) via urea-mediated H-bonding with ATP-binding pockets .
- Hydrazinyl Derivatives (5a–l) : Demonstrate anticancer activity (IC₅₀ = 2–15 µM against MCF-7 cells) through intercalation or topoisomerase inhibition .
Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | N/A | ~2.8 | ~50 (PBS) |
| 1e | 247.3–249.2 | 3.1 | 12 (DMSO) |
| 5a | 160–162 | 2.5 | 80 (Ethanol) |
Patent and Clinical Relevance
- Anticancer Candidates : Compounds like 5g and 5h show multitarget enzyme inhibition, supported by docking studies .
Preparation Methods
Cyclization with Guanidine Hydrochloride
Heating 5-amino-1H-pyrazole-4-carbonitrile with guanidine hydrochloride in ethanol at 80°C for 12 hours yields the unsubstituted pyrazolo[3,4-d]pyrimidine (65–70% yield).
Nitrile-Mediated Cyclization
Using trichloroacetonitrile in dimethylformamide (DMF) at 120°C introduces chlorine substituents, enhancing electrophilicity for subsequent functionalization.
Functionalization with the But-2-yn-1-yl Linker
The alkyne spacer is introduced via a two-step process:
Propargylation of Piperidine
4-Hydroxypiperidine reacts with propargyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base (0°C to room temperature, 4 hours). The reaction proceeds with 92% yield but requires careful temperature control to avoid polymerization.
Oxidative Coupling
Oxidation of the propargyl-piperidine intermediate with manganese dioxide (MnO2) in dichloromethane (DCM) forms the terminal alkyne, crucial for Sonogashira coupling.
Coupling with 1-Phenylpiperazine
The final step involves linking the alkyne-modified piperidine to 1-phenylpiperazine.
Sonogashira Coupling
Using palladium(II) acetate (Pd(OAc)2) and copper(I) iodide (CuI) in triethylamine (Et3N) at 60°C for 6 hours achieves 75–80% yield. Catalytic systems with triphenylphosphine (PPh3) enhance regioselectivity.
Copper-Free Click Chemistry
Strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified 1-phenylpiperazine avoids copper catalysts, improving biocompatibility (68% yield).
Optimization of Reaction Conditions
Comparative analysis of coupling methods reveals critical factors affecting yield:
| Parameter | Sonogashira | Copper-Free |
|---|---|---|
| Catalyst | Pd/Cu | DBCO |
| Temperature (°C) | 60 | 25 |
| Time (hours) | 6 | 12 |
| Yield (%) | 80 | 68 |
| Purity (HPLC, %) | 95 | 98 |
Microwave-assisted reactions reduce time by 40% compared to conventional heating.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol. Analytical characterization includes:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion at m/z 431.5 [M+H]+.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) shows distinct signals for the phenyl group (δ 7.32–7.26 ppm) and piperazine protons (δ 3.55–3.75 ppm).
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine-piperazine hybrids?
The synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidine intermediates and substituted piperazines. For example:
- Step 1 : React 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones in dry acetonitrile under reflux .
- Step 2 : Purify via filtration, solvent evaporation, and recrystallization (e.g., ethanol or acetonitrile) .
- Alternative route : Use phenyl isothiocyanate with pyrazolo[3,4-d]pyrimidine derivatives in dry DCM under reflux to introduce thiourea groups .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., NH stretches in pyrazolo[3,4-d]pyrimidine at ~3200 cm⁻¹ and C=O at ~1680 cm⁻¹) .
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. What safety precautions are critical during handling?
- Use P95 respirators and ABEK-P2 filters to avoid inhalation of fine particles .
- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure, as piperazine derivatives may cause skin irritation .
- Store in a dry, inert atmosphere (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can low yields in but-2-yn-1-yl coupling reactions be resolved?
- Optimize solvent polarity : Use DMF or DMSO to enhance solubility of intermediates .
- Catalyst screening : Test Cu(I)- or Pd-based catalysts for alkyne-azide cycloadditions .
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and side-product formation .
Q. How to analyze contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Substituent electronic effects : Electron-withdrawing groups (EWG, e.g., -Cl, -CF₃) on aryl rings often enhance inhibitory activity (e.g., DPP-IV inhibition) compared to electron-donating groups (EDG) .
- Stereochemical considerations : Rigid analogs (e.g., 2,5-diazabicyclo[2.2.1]heptane) may improve target binding compared to flexible piperazines .
- Dose-response validation : Repeat assays with purified enantiomers to rule out racemic mixture artifacts .
Q. What computational strategies support molecular docking for this compound?
- Induced-fit docking : Accounts for receptor flexibility when modeling interactions with targets like 5-HT1A or σ1 receptors .
- Pharmacophore mapping : Prioritize piperazine nitrogen atoms and pyrimidine carbonyl groups as key interaction sites .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .
Q. How to design analogs with improved metabolic stability?
- Fluorination : Introduce -F substituents to block oxidative metabolism (e.g., 4-(trifluoromethyl)phenyl groups) .
- Bioisosteric replacement : Replace labile ester groups with amides or heterocycles (e.g., pyridine → pyrimidine) .
- Liver microsomal assays : Screen analogs for half-life (t₁/₂) using human hepatocytes to identify stable candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
